molecular formula C7H4IN3O2 B1532372 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 1216380-53-8

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No. B1532372
M. Wt: 289.03 g/mol
InChI Key: VYKJSEDFXDGJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is a chemical compound extensively used in scientific research . Its unique structure and properties make it an excellent candidate for various applications, including drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The molecular formula of 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid is C7H4IN3O2 . It has an average mass of 289.030 Da and a monoisotopic mass of 288.934814 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid are not detailed in the retrieved papers, imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Scientific Research Applications

Synthesis Methodologies

  • The synthesis and characterization of imidazo[1,2-b]pyridazine derivatives, including methods that could potentially be applied to 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid, have been reported. These methods involve condensation reactions, Mannich reactions, and the exploration of nuclear magnetic resonance (NMR) spectra and acidity constants for various imidazo[1,2-b]pyridazine compounds (Lombardino, 1968).
  • Iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]-pyridines and related heterocycles has been developed, using hydrogen peroxide as an oxidant in a metal-free condition. This process demonstrates a method for functionalizing imidazo[1,2-b]pyridazine structures, which could potentially include the 6-Iodo variant (Hiebel & Berteina‐Raboin, 2015).

Potential Pharmacological Activities

  • Research on heterocyclic compounds, including imidazo[1,2-b]pyridazine derivatives, has explored their potential antiinflammatory and analgesic activities. While not specifically focused on the 6-Iodo variant, these studies indicate the pharmacological interest in this class of compounds (Abignente et al., 1992).
  • The discovery of a novel structural class of picornavirus inhibitors, featuring an imidazo[1,2-b]pyridazine nucleus, highlights the broad-spectrum antiviral potential within this compound class. This research points to the relevance of imidazo[1,2-b]pyridazine derivatives in developing new antiviral agents, potentially including those modified with a 6-iodo group (Hamdouchi et al., 2003).

properties

IUPAC Name

6-iodoimidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKJSEDFXDGJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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